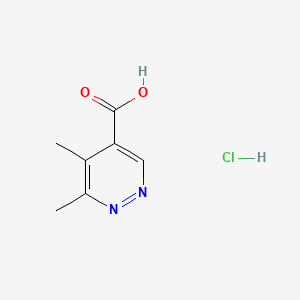
Carbobenzyloxy-D,L-hexafluorovaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Carbobenzyloxy-D,L-hexafluorovaline is typically synthesized through the reaction of hexafluorovaline with benzyl chloroformate in the presence of a base . The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Carbobenzyloxy-D,L-hexafluorovaline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the carbobenzyloxy group, yielding hexafluorovaline.
Substitution: It can undergo nucleophilic substitution reactions where the carbobenzyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing this compound.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of hexafluorovaline.
Reduction: Hexafluorovaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Carbobenzyloxy-D,L-hexafluorovaline has several applications in scientific research:
作用機序
The primary mechanism of action for carbobenzyloxy-D,L-hexafluorovaline involves its role as a protecting group. It protects amine groups during chemical synthesis, preventing unwanted reactions at these sites . The carbobenzyloxy group can be removed via catalytic hydrogenation, revealing the free amine for further reactions .
類似化合物との比較
特性
分子式 |
C13H11F6NO4 |
|---|---|
分子量 |
359.22 g/mol |
IUPAC名 |
4,4,4-trifluoro-2-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C13H11F6NO4/c14-12(15,16)9(13(17,18)19)8(10(21)22)20-11(23)24-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,20,23)(H,21,22) |
InChIキー |
OVXHEIJQTJXPQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


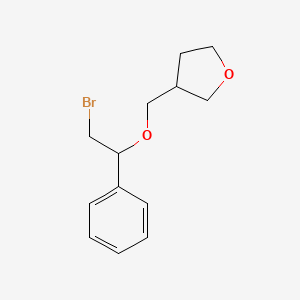
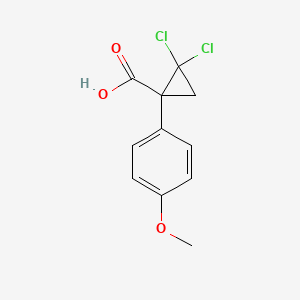
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
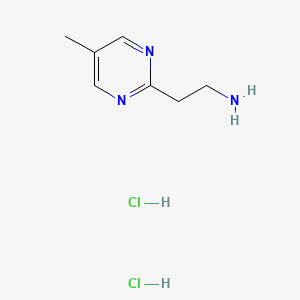
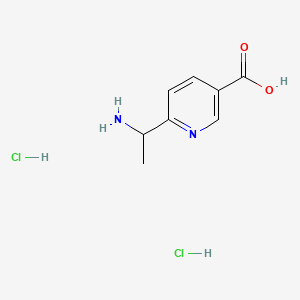
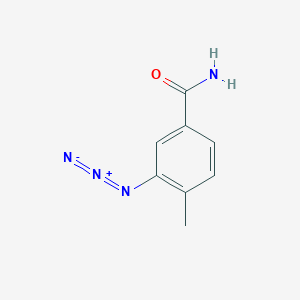
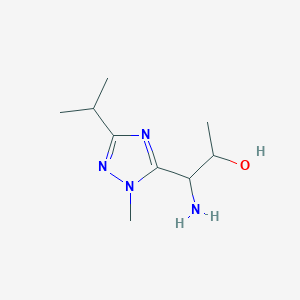

![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
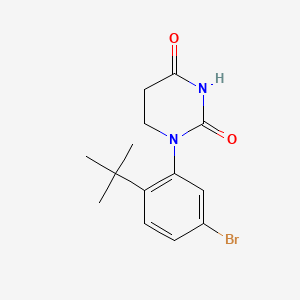
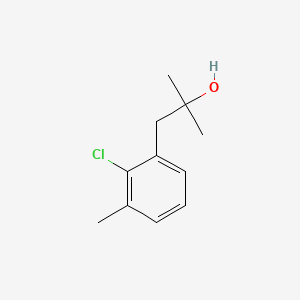
![Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484780.png)
